molecular formula C15H12BrClN2O2 B1243288 6-Bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine

6-Bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine

Cat. No. B1243288
M. Wt: 367.62 g/mol
InChI Key: YUEQBWZPZJXBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine, also known as 6-Bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine, is a useful research compound. Its molecular formula is C15H12BrClN2O2 and its molecular weight is 367.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine

Molecular Formula

C15H12BrClN2O2

Molecular Weight

367.62 g/mol

IUPAC Name

6-bromo-7-chloro-2,2-dimethyl-4-(1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazine

InChI

InChI=1S/C15H12BrClN2O2/c1-15(2)18-14(12-5-3-4-6-19(12)20)9-7-10(16)11(17)8-13(9)21-15/h3-8H,1-2H3

InChI Key

YUEQBWZPZJXBHY-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(C2=CC(=C(C=C2O1)Cl)Br)C3=CC=CC=[N+]3[O-])C

synonyms

2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide
TCV 295
TCV-295

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Compound 88(10.0 g) in dichloromethane (130 ml) was added 70% m-chloroperbenzoic acid (20.0 g) at 0° C. and the mixture was stirred at 2° to 4° C. for 5 hours. A solution of sodium sulfite (32 g) in water (130 ml) was added slowly and stirred for 1 hour with ice-cooling. The organic layer was separated, washed successively with 5% aqueous sodium carbonate solution and saturated saline solution and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was purified by chromatography on silica gel and crystallized from diethyl ether to obtain 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide (2.7 g) (Compound 89).
Name
Compound 88
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Two

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